molecular formula C8H5BrClFO2 B1472253 Methyl 6-bromo-3-chloro-2-fluorobenzoate CAS No. 1505850-20-3

Methyl 6-bromo-3-chloro-2-fluorobenzoate

Cat. No.: B1472253
CAS No.: 1505850-20-3
M. Wt: 267.48 g/mol
InChI Key: XLNVTYSVAJKDPU-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-chloro-2-fluorobenzoate is a useful research compound. Its molecular formula is C8H5BrClFO2 and its molecular weight is 267.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-bromo-3-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNVTYSVAJKDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505850-20-3
Record name Methyl 6-bromo-3-chloro-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 6-bromo-3-chloro-2-fluorobenzoate is a halogenated aromatic compound that has attracted attention in medicinal chemistry and biological research due to its unique structure and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzoate framework. The molecular formula is C9_9H6_6BrClF2_2O2_2, with a molecular weight of approximately 285.47 g/mol. The specific arrangement of these halogens contributes to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in ester hydrolysis, such as esterases and lipases. This inhibition can disrupt metabolic pathways within biological systems.
  • Receptor Interaction : The halogenated benzene ring may interact with specific receptors, influencing signal transduction pathways that are critical for physiological responses.
  • Chemical Reactivity : The presence of multiple halogens enhances the compound's reactivity, allowing it to participate in diverse chemical transformations that can affect biological macromolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In studies involving various microbial strains, the compound demonstrated significant inhibition against several pathogens, including bacteria and fungi.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Candida albicans0.125 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50_{50} value of approximately 10 µM.

Cancer Cell LineIC50_{50} (µM)
MCF-710
HeLa15
A54920

The mechanism behind this activity involves the modulation of cell cycle progression and apoptosis pathways .

Case Study 1: Enzyme Inhibition Profile

A detailed study investigated the enzyme inhibition profile of this compound against various esterases. The results indicated a competitive inhibition mechanism with a Ki value of approximately 0.1 µM for carboxylesterase enzymes, highlighting its potential utility in therapeutic applications targeting lipid metabolism disorders .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal efficacy of the compound against clinical isolates of Candida. The results showed that it effectively inhibited biofilm formation at sub-MIC concentrations, suggesting its potential as an antifungal agent capable of overcoming resistance mechanisms commonly seen in fungal pathogens.

Scientific Research Applications

Chemistry

Methyl 6-bromo-3-chloro-2-fluorobenzoate serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its halogenated structure allows for various chemical reactions, including:

  • Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse substituted benzoates.
  • Oxidation : It can be oxidized to produce corresponding carboxylic acids or other derivatives.
  • Reduction : The ester group can be reduced to form alcohols or other reduced compounds.
Reaction TypeCommon ReagentsProducts Formed
Nucleophilic SubstitutionSodium azide, DMSOSubstituted benzoates
OxidationKMnO4, CrO3 in acidic conditionsCarboxylic acids or ketones
ReductionLiAlH4, NaBH4Alcohols or reduced derivatives

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its halogen substituents enhance its binding affinity to specific targets, making it a valuable tool for investigating biochemical pathways.

Case Study: Enzyme Inhibition
Research has shown that halogenated benzoates can inhibit viral enzymes. This compound demonstrated significant inhibitory effects against certain viruses by binding effectively to viral proteins.

Medicine

The compound is being investigated for its potential use in drug development. Its unique structure allows it to act as a precursor for active pharmaceutical ingredients (APIs). Studies have indicated that it may possess cytotoxic properties against specific cancer cell lines while exhibiting selective toxicity.

Case Study: Cytotoxicity Profiles
In vitro studies on human cell lines revealed that while this compound showed some cytotoxicity at higher concentrations, it also displayed selective efficacy against certain cancer cells, indicating its potential role in targeted cancer therapies.

Industry

This compound finds applications in the production of agrochemicals, dyes, and polymers due to its reactive nature and ability to undergo various chemical transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-3-chloro-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-3-chloro-2-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.